2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt
Description
Crystallographic Analysis and Molecular Geometry
The crystal structure of 2,6-dichloro-3-hydroxytoluene-4-sulphonic acid sodium salt (CAS 94022-24-9) remains undetermined in publicly accessible crystallographic databases. However, its molecular geometry can be inferred through analogous sulphonated aromatic compounds. The compound’s formula (C₇H₅Cl₂NaO₄S) suggests a toluene backbone substituted at the 2,6-positions with chlorine atoms, a hydroxyl group at position 3, and a sodium sulphonate group at position 4.
Key geometric parameters derive from computational models and comparative analyses:
- Bond lengths : The sulphonate group (S=O) typically exhibits bond lengths of 1.43–1.47 Å, while aromatic C-Cl bonds range between 1.72–1.76 Å.
- Dihedral angles : Steric hindrance between ortho-chlorine substituents likely forces the hydroxyl and sulphonate groups into coplanar arrangements with the aromatic ring to minimize torsional strain.
The sodium ion coordinates with three oxygen atoms from the sulphonate group, forming a distorted trigonal planar geometry. This coordination mode aligns with sodium’s preference for oxygen-rich ligands in ionic sulphonate salts.
Properties
CAS No. |
94022-24-9 |
|---|---|
Molecular Formula |
C7H5Cl2NaO4S |
Molecular Weight |
279.07 g/mol |
IUPAC Name |
sodium;3,5-dichloro-2-hydroxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H6Cl2O4S.Na/c1-3-4(8)2-5(14(11,12)13)7(10)6(3)9;/h2,10H,1H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
KPTUGWHDNJZNKW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C(=C1Cl)O)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Chlorination and Hydroxylation
The initial step involves selective chlorination of the toluene ring at the 2 and 6 positions, while maintaining the hydroxyl group at the 3-position. This is typically achieved by controlled electrophilic aromatic substitution using chlorine gas or chlorinating agents under acidic or catalytic conditions.
Sulfonation
Sulfonation is performed by reacting the chlorinated hydroxy-toluene intermediate with sulfuric acid or sulfur trioxide to introduce the sulfonic acid group at the 4-position. This step requires precise temperature control (often between 110–140 °C) to ensure regioselectivity and avoid over-sulfonation or degradation.
Formation of Sodium Salt
The sulfonic acid group is neutralized with sodium hydroxide or sodium sulfite to form the sodium salt, enhancing solubility and stability. This step is often integrated with the sulfonation process or performed subsequently.
A notable advanced method for synthesizing related sulfonic acid sodium salts involves a two-step catalytic process:
- Step 1: Reaction of propenyl alcohol with epoxychloropropane in the presence of a complex ternary solid catalyst (composed of citric acid, boron trifluoride solidified, and mesoporous alumina ceramics acid) at 50–70 °C to form 1-chloro-2-hydroxy-3-allyloxypropane intermediate.
- Step 2: Sulfonation of this intermediate with sodium sulfite in aqueous solution using a phase transfer catalyst (such as double alkyl dipyridyls) at 110–140 °C for 4–14 hours to yield the sulfonic acid sodium salt.
This method achieves high yields (over 90%) and is suitable for industrial scale due to catalyst recoverability, reduced side reactions, and shortened production cycles.
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Catalyst Type | Yield (%) |
|---|---|---|---|---|---|
| Chlorination & Hydroxylation | Chlorine gas or chlorinating agent | 50–70 | 3–5 | Complex ternary solid catalyst | ~91.2 |
| Sulfonation | Sodium sulfite aqueous solution + phase transfer catalyst | 110–140 | 4–14 | Double alkyl dipyridyl phase transfer catalyst | >92.4 |
| Neutralization | Sodium hydroxide or sodium sulfite | Ambient to 140 | Variable | None or integrated in sulfonation | Quantitative |
- The use of complex solid catalysts and phase transfer catalysts significantly improves the efficiency and environmental friendliness of the synthesis process.
- The method reduces the generation of chlorinated sodium by-products, which can be recycled industrially.
- The process is adaptable to large-scale production with consistent product quality and high purity.
- The product exhibits good stability and is suitable for applications requiring water-soluble sulfonic acid salts.
The preparation of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt involves selective chlorination, sulfonation, and neutralization steps. Advanced catalytic methods employing complex solid catalysts and phase transfer catalysts have been developed to enhance yield, reduce costs, and facilitate industrial scalability. These methods are supported by detailed experimental data demonstrating high efficiency and environmental benefits.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atoms or the sulfonic acid group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions to facilitate substitution.
Major Products Formed
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dechlorinated or desulfonated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include oxidative stress responses, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Key analogues include:
3,5-Dichloro-2-hydroxy-4-methylbenzenesulfonic Acid, Sodium Salt : A positional isomer with chlorine at the 3- and 5-positions instead of 2 and 2.
p-Toluenesulfonic Acid, Sodium Salt : Lacks chlorine and hydroxyl groups but shares the toluene-sulfonate core.
Mezlocillin Sodium : A β-lactam antibiotic containing a sulfonic acid group but with a distinct bicyclic structure .
Table 1: Structural and Functional Comparison
Physicochemical and Reactivity Differences
- Acidity and Stability: The electron-withdrawing chlorine atoms in the 2,6-dichloro derivative increase the sulfonic acid's acidity compared to non-halogenated analogues like p-toluenesulfonate. This enhances its reactivity in electrophilic substitutions .
- Solubility : Sodium salts generally exhibit higher solubility in polar solvents (e.g., water, acetone) than their potassium counterparts. highlights that sodium buffers in acetone systems maintain consistent reaction rates, suggesting the target compound’s utility in organic synthesis .
Biological Activity
2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt (CAS Number: 94022-24-9) is a chemical compound with significant biological activity due to its unique structural characteristics. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula . Its structure includes:
- Two chlorine atoms
- A hydroxyl group
- A sulfonic acid group
These features contribute to its reactivity and interaction with biological systems.
The biological activity of 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to:
- Inhibition or activation of enzymatic pathways
- Modulation of oxidative stress responses
- Influence on signal transduction pathways
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which is crucial in mitigating oxidative stress in cells. The antioxidant capacity can be evaluated using various assays:
| Assay Type | Principle | Observations |
|---|---|---|
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability to inhibit oxidation by peroxyl radicals | Delayed fluorescence decay |
| DPPH (1,1-Diphenyl-2-picrylhydrazyl) | Scavenging of DPPH radical | Color change from purple to yellow |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Reduction of ABTS radical cation | Decrease in absorbance |
These assays demonstrate the compound's capability to scavenge free radicals and reduce oxidative damage.
Case Studies and Research Findings
- Enzymatic Assays : In studies involving enzyme inhibition, 2,6-Dichloro-3-hydroxytoluene-4-sulphonic acid was shown to inhibit certain oxidases, suggesting potential applications in therapeutic contexts where oxidative stress is a concern.
- Toxicological Studies : A series of toxicity assessments indicated that while the compound exhibits beneficial antioxidant properties, it also has a threshold for toxicity. For instance, acute toxicity tests revealed an LD50 value that suggests moderate toxicity under specific conditions .
- Dermal Absorption Studies : Research involving dermal application demonstrated that the compound could penetrate biological membranes, leading to systemic effects. This property raises considerations for both therapeutic applications and safety assessments in cosmetic formulations .
Applications in Research and Industry
The compound is utilized across various fields:
- Biochemistry : As a reagent in biochemical assays.
- Pharmaceuticals : Investigated for potential therapeutic roles due to its antioxidant properties.
- Cosmetics : Used in formulations aimed at reducing oxidative damage to skin cells.
Q & A
Q. What are the established synthetic routes for preparing 2,6-dichloro-3-hydroxytoluene-4-sulphonic acid, sodium salt?
The synthesis typically involves sulfonation and halogenation steps. For structurally related compounds (e.g., 4-amino-6-chlorotoluene-3-sulfonic acid), sulfonation of toluene derivatives with concentrated sulfuric acid is followed by chlorination using agents like Cl2 or SO2Cl2 . Neutralization with sodium hydroxide yields the sodium salt. Key intermediates (e.g., 3-chloro-4-methylaniline) and raw materials (e.g., sodium sulfide) are critical for controlling regioselectivity . Purification often employs recrystallization from aqueous ethanol.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- UV-Vis/IR : Confirm sulfonic acid (-SO3<sup>−</sup>) and hydroxyl (-OH) groups via characteristic absorption bands (~1040 cm<sup>−1</sup> for S=O stretching) .
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve aromatic proton environments and substituent positions (e.g., Cl and OH groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For sulfonic acid salts, hydrogen-bonding networks are critical for stability .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
The sodium salt is highly water-soluble due to ionic dissociation. Insoluble in nonpolar solvents (e.g., hexane). For reactions in organic media, phase-transfer catalysts (e.g., tetrabutylammonium bromide) may be required. Solubility data for analogous compounds (e.g., sodium 3,5-dichloro-2-hydroxybenzenesulfonate) suggest pH-dependent stability, requiring buffered conditions (pH 6–8) for long-term storage .
Q. What safety protocols are recommended for handling this compound?
- Storage : Light-sensitive; use amber glassware in airtight containers. Avoid contact with strong oxidizers (risk of sulfonic acid decomposition) .
- PPE : Nitrile gloves, lab coat, and goggles.
- Waste disposal : Neutralize with dilute NaOH and precipitate heavy metals (if present) before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
SHELXD/SHELXE can solve phase problems in crystals with heavy atoms (e.g., Cl). For twinned crystals, SHELXL’s TWIN command refines data. Example: A related sodium sulfonate (CAS 259-416-8) showed Cl···O halogen bonding, confirmed via Hirshfeld surface analysis .
Q. What mechanistic insights exist for its role in coordination chemistry?
The sulfonate group acts as a polydentate ligand. In metal complexes (e.g., Cu(II)), it forms stable chelates via oxygen donors. Kinetic studies using stopped-flow spectrophotometry reveal rapid ligand substitution rates in aqueous media . Stability constants (log K) for analogous compounds range from 2.5–4.0, influenced by pH and counterions .
Q. How is this compound utilized in synthesizing functional dyes or pigments?
As a precursor for azo pigments (e.g., Pigment Red 48:2), it undergoes diazo coupling with naphthol derivatives. Advanced HPLC-MS methods monitor reaction intermediates, ensuring regioselectivity . Photostability testing under UV light (λ = 365 nm) assesses degradation pathways .
Q. What computational methods predict its reactivity in nucleophilic aromatic substitution?
DFT calculations (B3LYP/6-31G*) model charge distribution on the aromatic ring. The -SO3<sup>−</sup> group deactivates the ring, directing electrophiles to the 3-OH position. MD simulations reveal solvent effects on reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

